molecular formula C6H5ClF3N3 B1466675 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1248136-69-7

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B1466675
CAS No.: 1248136-69-7
M. Wt: 211.57 g/mol
InChI Key: CWBYVXHXALFFFB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H5ClF3N3 and its molecular weight is 211.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

2-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine and similar pyrimidinic Schiff bases have been studied for their effectiveness in inhibiting corrosion. Research demonstrates that these compounds, when used as corrosion inhibitors for mild steel in acidic environments, exhibit significant efficiency even at low concentrations. They function as mixed-type inhibitors and adhere to the steel surface following Langmuir's adsorption isotherm (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Antitumor Activities

Studies on derivatives of this compound have revealed their potential in cancer treatment. Certain derivatives have shown significant antitumor activities against various cancer cell lines, such as BCG-823 and MCF-7, suggesting their utility as anticancer agents. These findings highlight the potential of these compounds in developing new therapeutic approaches for cancer treatment (聂瑶 et al., 2014); (Gao et al., 2015).

Chemical Synthesis and Reactivity

This compound and its related derivatives are also significant in the field of chemical synthesis and reactivity. They serve as versatile reagents for various chemical transformations, such as functionalizations and conversions into different pyrimidine derivatives. These reactions are important for synthesizing new compounds with potential applications in medicinal chemistry and materials science (O'donnell & Charrier, 2016); (Botta et al., 1985).

Development of New Heterocyclic Compounds

The synthesis of new N-arylpyrimidin-2-amine derivatives using these compounds has shown success in creating new heterocyclic compounds. These syntheses, often involving palladium catalysts, are important for expanding the range of available compounds for various applications in chemistry and pharmacology (El-Deeb, Ryu, & Lee, 2008).

Mechanism of Action

Target of Action

It is known that this compound exhibits excellent acaricidal activity , suggesting that it may target specific proteins or enzymes in mites that are essential for their survival.

Mode of Action

Given its acaricidal activity, it likely interacts with its targets in a way that disrupts essential biological processes in mites, leading to their death .

Biochemical Pathways

It can be inferred that the compound interferes with pathways crucial for the survival and reproduction of mites, given its acaricidal activity .

Pharmacokinetics

It is known that the compound exhibits excellent bioactivity , suggesting that it has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations.

Result of Action

The primary result of the action of 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae , indicating that it is highly effective at killing mites.

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-5-11-2-1-4(13-5)12-3-6(8,9)10/h1-2H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYVXHXALFFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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